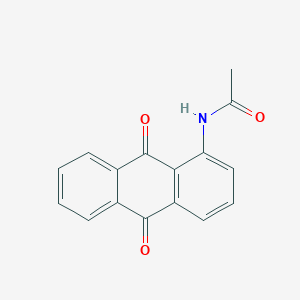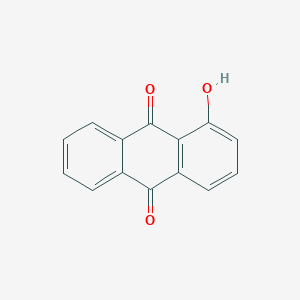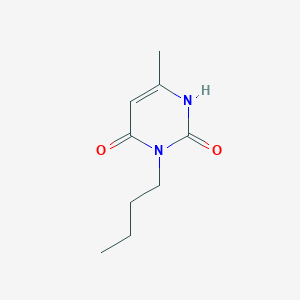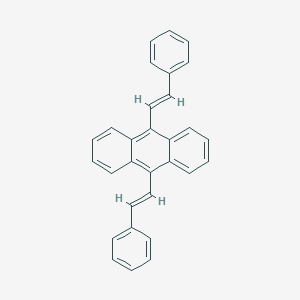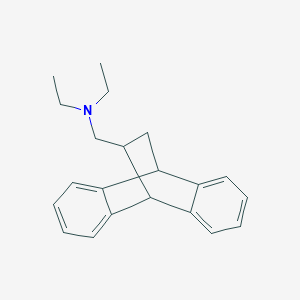
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene, also known as DEAM-EA, is a synthetic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been used as a building block for the synthesis of novel organic semiconductors with high electron mobility and stability. In organic electronics, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to improve their performance and efficiency. In biomedical research, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been investigated for its potential as a fluorescent probe for imaging biological systems and as a potential anticancer agent.
Mechanism Of Action
The mechanism of action of 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to bind to lipid bilayers and disrupt their structure, leading to changes in membrane fluidity and permeability. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity.
Biochemical And Physiological Effects
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anticancer agent. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells. In vivo studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for imaging and therapeutic applications in neurological disorders.
Advantages And Limitations For Lab Experiments
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a building block for the synthesis of novel organic semiconductors. However, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For research on 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene include the development of novel organic semiconductors, investigation of its potential anticancer properties, and optimization of the synthesis method.
Synthesis Methods
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can be synthesized using a multistep process that involves the reaction of anthracene with diethylamine and formaldehyde. The resulting product is then subjected to hydrogenation and cyclization reactions to form 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene. This synthesis method has been optimized to produce high yields of pure 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene for use in scientific research.
properties
CAS RN |
14692-45-6 |
|---|---|
Product Name |
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene |
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine |
InChI |
InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3 |
InChI Key |
GIKVOAWVDHABHQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Canonical SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
synonyms |
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



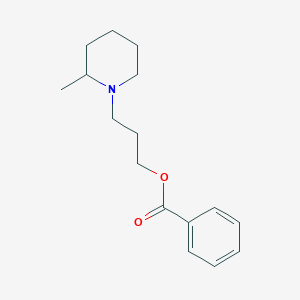
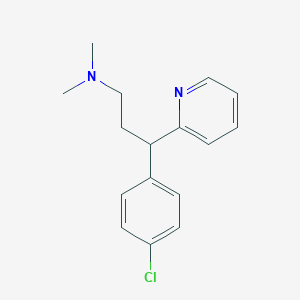
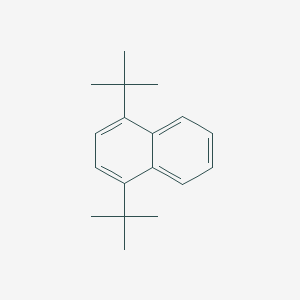
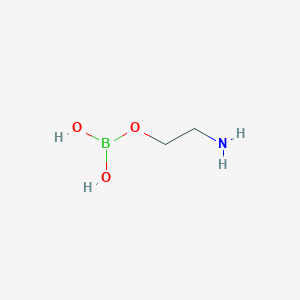

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
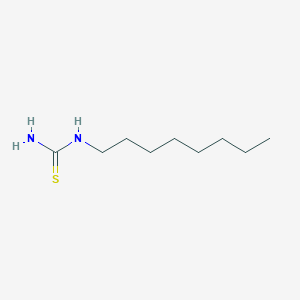
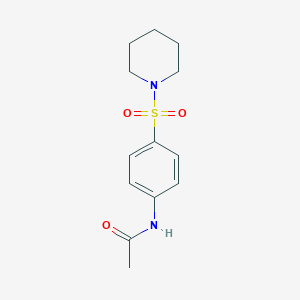
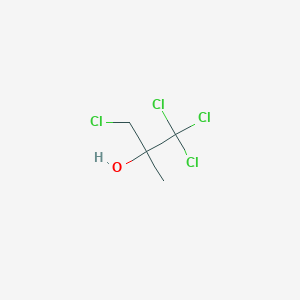
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
